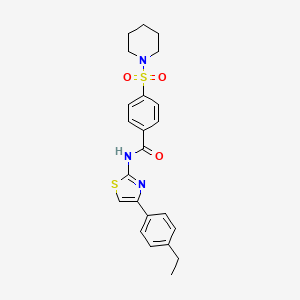

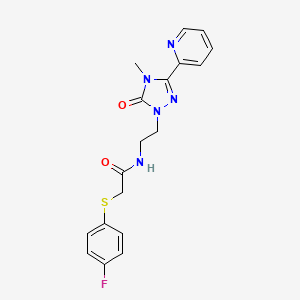

![molecular formula C15H14N4O3 B2750399 (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one CAS No. 2321337-31-7](/img/structure/B2750399.png)

(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a triazole ring, an azetidine ring, and a benzodioxole moiety. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . Azetidines are four-membered heterocyclic compounds containing one nitrogen atom and three carbon atoms. Benzodioxoles are a class of organic compounds containing a benzene ring fused to a dioxole ring.

Synthesis Analysis

Triazoles can be synthesized through the Huisgen azide-alkyne 1,3-dipolar cycloaddition, which involves the reaction of an azide and an alkyne . The synthesis of azetidines often involves the cyclization of β-amino esters or the reduction of β-lactams. The synthesis of benzodioxoles typically involves the condensation of catechols with formaldehyde .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole, azetidine, and benzodioxole rings. Triazoles are known to participate in a variety of chemical reactions, including nucleophilic substitutions and reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, triazoles are generally stable and have good thermal and chemical stability .Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis Techniques and Chemical Properties

Azetidinone and triazole derivatives are synthesized through various chemical reactions, including cycloaddition reactions and condensation with different aldehydes or chloroacetyl chloride, showcasing the synthetic versatility of these compounds. For example, the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, underlines the efficiency and rapidity of modern synthetic methods (Mistry & Desai, 2006).

Antibacterial and Antimicrobial Activities

Azetidinone and triazole derivatives have been extensively studied for their antibacterial and antimicrobial properties. The synthesis of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality demonstrated significant antimicrobial activity, comparable or even superior to reference drugs against a range of bacterial and fungal strains (Kaushik et al., 2016). Similarly, novel trihydroxy benzamido azetidin-2-one derivatives showed promising antimicrobial and antitubercular activities, highlighting the therapeutic potential of these compounds (Ilango & Arunkumar, 2011).

Mécanisme D'action

Propriétés

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c20-15(18-8-12(9-18)19-16-5-6-17-19)4-2-11-1-3-13-14(7-11)22-10-21-13/h1-7,12H,8-10H2/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOHLZWBWCAEAP-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2750316.png)

![2-[Cyclohexyl(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2750320.png)

![Tert-butyl N-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2750326.png)

![5-ethyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2750329.png)

![N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2750332.png)

![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B2750334.png)

![N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2750335.png)

![Ethyl 4-oxo-2-[4-(trifluoromethoxy)anilino]furan-3-carboxylate](/img/structure/B2750336.png)